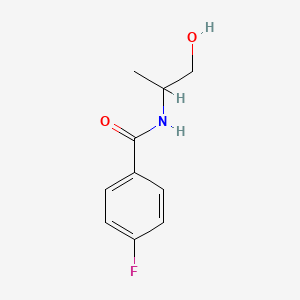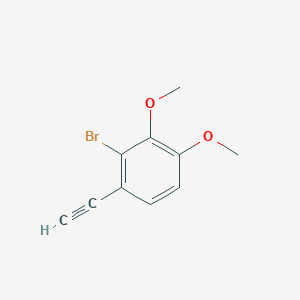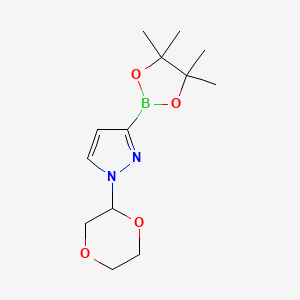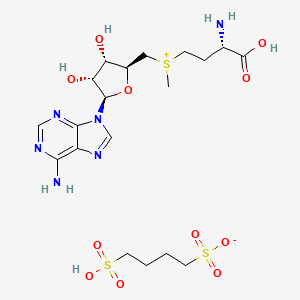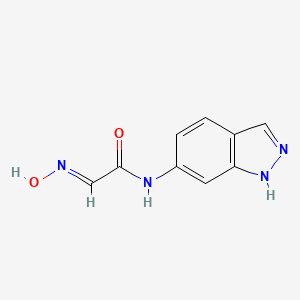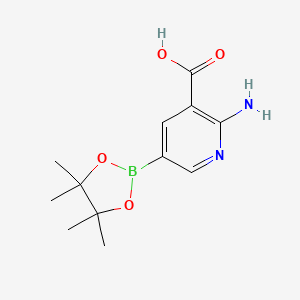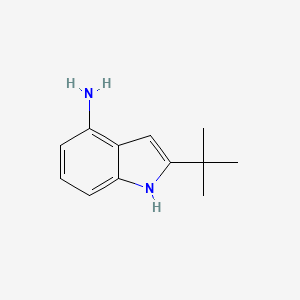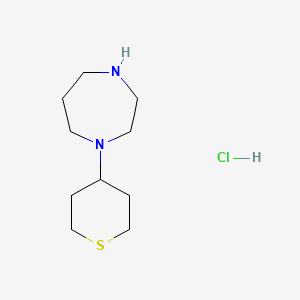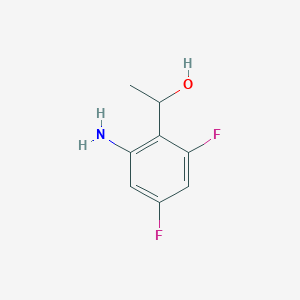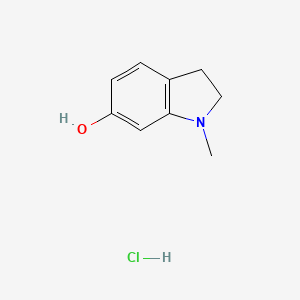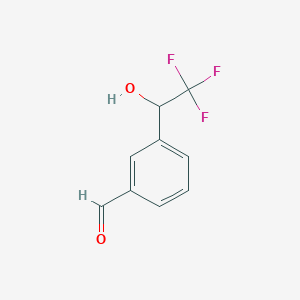
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde typically involves the reaction of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile with appropriate reagents under controlled conditions. One common method involves the reduction of the nitrile group to an aldehyde group using reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H). The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid.
Reduction: 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trifluorobenzaldehyde: Similar structure but lacks the hydroxyethyl group.
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile: Similar structure but contains a nitrile group instead of an aldehyde group.
Uniqueness
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde is unique due to the combination of its trifluoromethyl, hydroxyethyl, and aldehyde groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H7F3O2 |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
3-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-5,8,14H |
Clé InChI |
SMRWSCKTMHCKOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(C(F)(F)F)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
